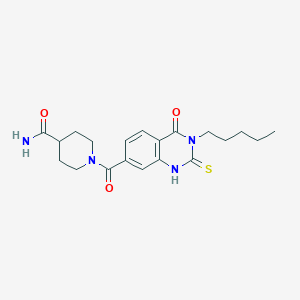

![molecular formula C14H12FN3O2S B2896020 1-(6-甲基[1,3]噻唑[3,2-b][1,2,4]三唑-5-基)乙基 4-氟苯甲酸酯 CAS No. 320423-28-7](/img/structure/B2896020.png)

1-(6-甲基[1,3]噻唑[3,2-b][1,2,4]三唑-5-基)乙基 4-氟苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

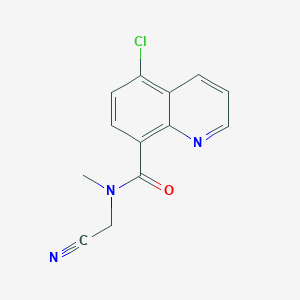

The compound “1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate” is a complex organic molecule. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The thiazolo[3,2-b][1,2,4]triazole core is known for its ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been reported in the literature . For example, Kattimani et al. successfully synthesized 3,6-disubstituted[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives via the reaction of phenacyl bromide with various 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-aryl-2H-1,2,4-triazol-3(4H)-ones in refluxing ethanol .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives can be determined using various spectroscopic techniques . For example, the structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactivity of thiazolo[3,2-b][1,2,4]triazole derivatives has been studied . For instance, salt 1 is stable upon heating in alcohol or acetic acid medium, whereas the heating of salt 2 in ethanol leads to the destruction of the thiazoline ring with the formation of dibromide .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives can be determined using various techniques . For example, peaks at 2916 and 2850 cm –1 correspond to asymmetric and symmetric C–H stretching in alkyl substituents, respectively .科学研究应用

合成和生物活性

抗炎和镇痛剂的设计和合成:一项研究详细阐述了用氟比洛芬取代噻唑并[3,2-b]-1,2,4-三唑-5(6H)-酮的合成,旨在评估它们的抗炎和镇痛活性。在特定剂量下,化合物表现出比氟比洛芬更安全的胃损伤风险,突出了它们在进一步药物开发中的潜力 (Doğdaş 等人,2007 年)。

微波辅助合成和生物活性:研究涉及微波辅助合成结合青霉烷或头孢菌酸部分的杂化分子。这些化合物经过筛选,具有抗菌、抗脂肪酶和抗脲酶活性,其中一些对测试的微生物表现出良好至中等的抗菌活性 (Başoğlu 等人,2013 年)。

抗菌和抗真菌评估

- 噻唑基-三唑基-醇衍生物的抗菌和抗真菌活性:一项研究报告了 1-(4-甲基-2-芳基-1,3-噻唑-5-基)-2-(4-芳基-1,2,3-三唑-1-基)乙醇衍生物的合成和体外抗菌和抗真菌活性。值得注意的是,一些化合物对黑曲霉表现出有希望的抗真菌活性,表明它们在开发治疗微生物感染方面的效用 (Jagadale 等人,2020 年)。

抗氧化和抗癌潜力

- 抗氧化和抗癌活性:对三唑并噻二唑的研究揭示了显着的体外抗氧化特性和对肝细胞癌细胞的抗癌活性。化合物在各种检测中表现出有效的抗氧化能力,并在癌细胞中诱导凋亡,突出了它们作为治疗剂的潜力 (Sunil 等人,2010 年)。

新型合成方法

- 新型合成方法:研究重点关注相关化合物的合成新方法,强调了三唑和噻二唑合成中创新方法的重要性。这些方法旨在提高在药物化学中的效率、产率和适用性 (Gallagher 等人,1980 年)。

安全和危害

The safety of thiazolo[3,2-b][1,2,4]triazole derivatives has been evaluated in some studies . For instance, the safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

未来方向

The future directions for the research on thiazolo[3,2-b][1,2,4]triazole derivatives could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . Additionally, further studies could focus on understanding the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to act as aromatase inhibitors . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

In the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of estrogens.

Biochemical Pathways

The inhibition of aromatase affects the biosynthesis of estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by these hormones, including reproductive function, bone health, and cardiovascular health .

Pharmacokinetics

It is known that the ability of similar compounds to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with. In the case of aromatase inhibition, the reduction in estrogen levels can have wide-ranging effects at the molecular and cellular level, influencing the activity of estrogen-responsive genes and affecting cell proliferation and differentiation .

属性

IUPAC Name |

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2S/c1-8-12(21-14-16-7-17-18(8)14)9(2)20-13(19)10-3-5-11(15)6-4-10/h3-7,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBZLSSFIBGOQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NN12)C(C)OC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide](/img/structure/B2895939.png)

![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)

![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)

![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2895948.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)

![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)